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Introduction

C12-113 is a proprietary, ionizable lipidoid designed for the formulation of lipid nanopatrticles
(LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). Its unique chemical
structure is engineered for high encapsulation efficiency, potent transfection, and a favorable
safety profile. These characteristics make C12-113 a compelling candidate for a range of
therapeutic and research applications, including vaccine development, protein replacement
therapies, and gene editing.

This document provides detailed application notes and experimental protocols for the utilization
of C12-113 in the formulation of MRNA-LNP complexes for in vivo applications. The protocols
outlined herein are based on established methodologies for LNP formulation and
characterization, with specific parameters adapted for C12-113 based on available data and
research on structurally similar lipidoids.

Data Presentation

Table 1: Physicochemical Characteristics of C12-113
LNPs
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Parameter Typical Value Method of Analysis

. L Dynamic Light Scattering
Size (Hydrodynamic Diameter) 80 - 120 nm

(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)
) Near-neutral to slightly )
Zeta Potential (at neutral pH) ) Laser Doppler Velocimetry
negative
MRNA Encapsulation )
> 90% RiboGreen Assay

Efficiency

Table 2: In Vivo Performance of C12-113 LNPs
(Luciferase mMRNA model in mice)

Route of . .
Parameter L . Typical Outcome Method of Analysis
Administration

Primary Organ of ) In Vivo Imaging
) Intravenous (1V) Liver
Expression System (IVIS)
Primary Site of Muscle at the site of In Vivo Imaging
) Intramuscular (IM) o
Expression injection System (IVIS)
Secondary Organ of ) In Vivo Imaging
) Liver, Spleen
Expression (IM) System (IVIS)
Peak Luciferase o In Vivo Imaging
) v 6 hours post-injection
Expression System (IVIS)
Peak Luciferase M 6 - 24 hours post- In Vivo Imaging
Expression injection System (IVIS)
Hepatotoxicity Marker . No significant Serum Chemistry
IV (therapeutic dose) i )
(ALT/AST) elevation Analysis

Note: The data presented above are representative values and may vary depending on the
specific mMRNA cargo, formulation parameters, and animal model used.
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Experimental Protocols

Protocol 1: Formulation of C12-113 Lipid Nanoparticles
for mRNA Delivery

This protocol describes the formulation of C12-113 LNPs encapsulating mRNA using a
microfluidic mixing method. This technique allows for rapid and reproducible self-assembly of
LNPs with controlled size and high encapsulation efficiency.

Materials:

C12-113 (in ethanol)
o 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
e Cholesterol (in ethanol)

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in
ethanol)

« mMRNA (e.g., encoding luciferase) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
o Ethanol, molecular biology grade

* Nuclease-free water

e Phosphate-buffered saline (PBS), pH 7.4

e Microfluidic mixing device (e.g., NanoAssemblr®)

e Dialysis cassettes (10 kDa MWCO)

Sterile, nuclease-free tubes and syringes
Procedure:

e Preparation of Lipid Stock Solutions:
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o Prepare individual stock solutions of C12-113, DSPC, cholesterol, and DMG-PEG 2000 in
100% ethanol at appropriate concentrations.

o Vortex or sonicate briefly to ensure complete dissolution.

Preparation of the Lipid Mixture (Organic Phase):

o In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a final molar
ratio of 50:10:38.5:1.5 (C12-113:DSPC:Cholesterol:DMG-PEG 2000).

o Vortex the lipid mixture gently to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase):

o Dilute the mRNA stock to the desired concentration in the acidic buffer (e.g., 50 mM citrate
buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio. A
common starting point is a weight ratio of 1:10 (mMRNA:C12-113).

Microfluidic Mixing:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into
separate syringes.

o Set the flow rate ratio to 3:1 (aqueous:organic).

o Initiate the mixing process. The rapid mixing of the two phases will induce the self-
assembly of the LNPs.

Purification and Buffer Exchange:

o

Collect the resulting LNP suspension.

[¢]

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP
suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

[¢]

Perform dialysis overnight at 4°C with at least two buffer changes.
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 Sterilization and Storage:
o Recover the purified LNP suspension from the dialysis cassette.
o Sterilize the LNP formulation by passing it through a 0.22 um sterile filter.

o Store the final C12-113 LNP-mRNA formulation at 4°C for short-term use (up to one week)
or at -80°C for long-term storage.

Protocol 2: Characterization of C12-113 LNPs

1. Size and Polydispersity Index (PDI) Measurement:
e Dilute a small aliquot of the LNP suspension in PBS.

e Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS)
instrument.

o Acceptable criteria are typically a size between 80-120 nm and a PDI below 0.2.
2. Zeta Potential Measurement:

» Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NacCl).

o Measure the zeta potential using a laser Doppler velocimetry instrument.

e At neutral pH, the zeta potential should be near-neutral or slightly negative.

3. mRNA Encapsulation Efficiency:

» Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

o Measure the fluorescence of the LNP sample before and after the addition of a detergent
(e.g., 0.5% Triton X-100) that disrupts the LNPs.

e The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis -
Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

» Ahigh encapsulation efficiency (>90%) is expected.
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Protocol 3: In Vivo Luciferase Expression in Mice

This protocol describes the assessment of C12-113 LNP-mediated mRNA delivery in vivo using
a luciferase reporter gene in mice.

Materials:
e C12-113 LNPs encapsulating luciferase mRNA (formulated as per Protocol 1)
e BALB/c mice (6-8 weeks old)
e D-luciferin substrate
 In Vivo Imaging System (IVIS) or similar bioluminescence imaging system
o Sterile syringes and needles
e Anesthesia (e.g., isoflurane)
Procedure:
e Animal Preparation:
o Acclimatize the mice for at least one week before the experiment.
o House the animals in a controlled environment with access to food and water ad libitum.
e Administration of C12-113 LNPs:

o Intravenous (IV) Injection: For systemic delivery, administer the C12-113 LNP-mRNA
formulation via tail vein injection. A typical dose is 0.1 - 1.0 mg/kg of mRNA.

o Intramuscular (IM) Injection: For localized delivery, inject the formulation into the tibialis
anterior muscle. A typical dose is 5 - 20 ug of mMRNA per mouse.

e Bioluminescence Imaging:

o At desired time points (e.g., 2, 6, 24, 48, and 72 hours post-injection), anesthetize the
mice using isoflurane.
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[e]

Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

Wait for 10-15 minutes for the substrate to distribute.

o

[¢]

Place the anesthetized mouse in the IVIS imaging chamber.

[e]

Acquire bioluminescence images. The exposure time will depend on the signal intensity.

[e]

Quantify the bioluminescence signal (in photons/second) in the regions of interest (e.g.,
whole body, liver, injection site).

e Ex Vivo Organ Imaging (Optional):

[e]

At the final time point, euthanize the mice.

[e]

Dissect key organs (liver, spleen, lungs, heart, kidneys, and muscle from the injection
site).

[e]

Arrange the organs in a petri dish and add fresh D-luciferin solution.

o

Image the organs using the IVIS to determine the biodistribution of luciferase expression.

Protocol 4: Assessment of In Vivo Toxicity

This protocol provides a basic framework for evaluating the potential toxicity of C12-113 LNP-
MRNA formulations in mice.

Materials:

C12-113 LNP-mRNA formulation

Control group (e.g., PBS-injected mice)

Blood collection tubes (e.g., serum separator tubes)

Centrifuge

Serum chemistry analyzer
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e Formalin (10% neutral buffered)

e Histology processing equipment and reagents

Procedure:

e Animal Dosing and Observation:

o Administer the C12-113 LNP-mRNA formulation to one group of mice and PBS to a control
group.

o Monitor the animals for any signs of adverse effects, such as changes in weight, behavior,
or activity levels, over a period of 24-72 hours.

e Blood Collection and Serum Analysis:

o At a predetermined time point (e.g., 24 hours post-injection), collect blood from the mice
via cardiac puncture or another appropriate method.

o Allow the blood to clot and then centrifuge to separate the serum.

o Analyze the serum for markers of liver toxicity, primarily alanine aminotransferase (ALT)
and aspartate aminotransferase (AST).

o Compare the levels of these enzymes between the treated and control groups.

» Histopathological Analysis:

o Following blood collection, euthanize the mice and perform a necropsy.

o Collect major organs (liver, spleen, lungs, kidneys, heart) and fix them in 10% neutral
buffered formalin.

o Process the tissues for histology, embed in paraffin, section, and stain with hematoxylin
and eosin (H&E).

o A qualified pathologist should examine the tissue sections for any signs of cellular
damage, inflammation, or other pathological changes.
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 To cite this document: BenchChem. [Application Notes and Protocols for C12-113 in In Vivo
MRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11935392#c12-113-for-in-vivo-mrna-delivery-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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